5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene
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Overview
Description
5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromobenzoyl group, an ethyl ester group, and a thiophene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene typically involves multi-step organic reactions. One common method includes the acylation of thiophene derivatives with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to esterification with ethyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized thiophene derivatives
Mechanism of Action
The mechanism of action of 5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: Similar in structure but lacks the thiophene ring system.
Ethyl 2-[(4-bromobenzoyl)amino]acetate: Similar but with a simpler structure and different functional groups
Uniqueness
5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene is unique due to the presence of both a bromobenzoyl group and a thiophene ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
325822-47-7 |
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Molecular Formula |
C18H14BrNO3S2 |
Molecular Weight |
436.3g/mol |
IUPAC Name |
ethyl 2-[(4-bromobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO3S2/c1-2-23-18(22)15-13(14-4-3-9-24-14)10-25-17(15)20-16(21)11-5-7-12(19)8-6-11/h3-10H,2H2,1H3,(H,20,21) |
InChI Key |
MPDFEBGUTDPTCY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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